molecular formula C16H24N2O6S2 B3941998 1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate

1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate

Cat. No. B3941998
M. Wt: 404.5 g/mol
InChI Key: BBDFBWIQKGYRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has shown promising results in scientific research for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been found to suppress the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a role in the development of inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate have been studied in animal models. The compound has been found to reduce tumor growth and metastasis in mice with breast cancer and melanoma. It has also been shown to reduce inflammation in mice with colitis and arthritis. In addition, the compound has been found to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate in lab experiments is its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies and may have advantages over other drugs currently used for the same indications. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a safe and effective candidate for further development.
One limitation of using 1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the specific enzymes or signaling pathways targeted by the compound. Another limitation is the need for more extensive preclinical and clinical studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and viral infections. Another direction is to elucidate its mechanism of action and identify specific targets for drug development. Additionally, further preclinical and clinical studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate has been studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for its anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown potential as an antiviral agent against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

IUPAC Name

1-ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S2.C2H2O4/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-4-6-14(19-2)7-5-13;3-1(4)2(5)6/h4-7H,3,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDFBWIQKGYRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)SC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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